(S)-Rasagiline Mesylate

Overview

Description

(S)-Rasagiline mesylate is a pharmaceutical compound used in the treatment of Parkinson's disease. It is an enantiomer of rasagiline mesylate, which is a selective monoamine oxidase B (MAO-B) inhibitor. This drug is typically administered as initial monotherapy in the early stages of Parkinson's disease and can also be used as adjunct therapy to levodopa in moderate-to-advanced stages of the disease .

Synthesis Analysis

The synthesis of rasagiline mesylate involves a dynamic kinetic resolution of racemic 1-aminoindan. This process is catalyzed by immobilized Candida antarctica lipase B (CALB) along with a palladium racemization catalyst. The palladium nanocatalyst, entrapped in aluminum hydroxide, facilitates the racemization of the amine via an imine intermediate in a process known as hydrogen borrowing. This synthesis can be conducted at high concentrations and the chemoenzymatic catalyst system has the potential to be recycled multiple times .

Molecular Structure Analysis

The molecular structure of (R)-rasagiline mesylate has been determined using laboratory and synchrotron powder diffraction data. The structure was refined with the Rietveld method and optimized using dispersion-corrected DFT calculations. The unit-cell parameters and space group were identified, and the (R)-RasH+ moieties were found to form layers parallel to the ab plane, connected by mesylate ions through hydrogen bonds. These layers stack along the c-axis and are further connected by C-H...π interactions .

Chemical Reactions Analysis

While the provided data does not detail specific chemical reactions involving (S)-rasagiline mesylate, the synthesis process of its enantiomer involves the dynamic kinetic resolution which includes a racemization step catalyzed by a palladium nanocatalyst. This step is crucial for the production of the desired enantiomerically pure compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of rasagiline mesylate can be inferred from its molecular structure and synthesis process. The compound's stability in solution and its interaction with the mobile phase in chromatography suggest robustness and sensitivity. The enantiomeric separation method developed for rasagiline mesylate and its (S)-enantiomer indicates that the compound has specific optical properties that allow for its resolution on a chiral stationary phase. The method's validation according to ICH guidelines confirms the compound's linearity, accuracy, precision, and robustness .

Scientific Research Applications

Parkinson's Disease Treatment

- Rasagiline as Adjunct Therapy: Rasagiline mesylate, a selective and irreversible monoamine oxidase B (MAO-B) inhibitor, is effective as monotherapy and as adjunct therapy in Parkinson's disease (PD) patients experiencing motor fluctuations. Studies have shown that rasagiline, when combined with levodopa, reduces off-time and improves symptoms in patients with motor fluctuations. This efficacy is comparable to that of another drug, entacapone, in managing PD symptoms (Rascol et al., 2005), (Stern et al., 2004), (Zhang et al., 2013).

Neuroprotective Effects

- In Cardiac Remodeling: Research has explored the neuroprotective and anti-apoptotic properties of rasagiline mesylate. Studies on rats with myocardial infarction indicate that rasagiline can attenuate cardiac remodeling, suggesting potential cardioprotective benefits (Varela et al., 2017), (Varela et al., 2015).

Enhanced Drug Delivery Techniques

- Nanoparticle-Based Transdermal Patches: Innovations in drug delivery methods for rasagiline include the development of nanoparticles for transdermal administration, which aim to enhance brain targeting efficiency and provide non-invasive administration, particularly beneficial for elderly patients with Parkinson's disease (Bali & Salve, 2020), (Kanwar et al., 2019).

Cholinergic Functions and Behavior

- Postnatal Anoxia Rat Model: Rasagiline has been studied in the context of cholinergic dysfunction using a postnatal anoxia-lesioned rat model. The drug improved memory and learning tasks, suggesting a beneficial effect on central cholinergic function (Speiser et al., 1998).

Analytical Methods and Synthesis

- Method Development for Quantification: Development and validation of spectrophotometric and chromatographic methods have been conducted for the estimation of rasagiline mesylate in pharmaceutical forms. These methods enhance the ability to accurately quantify rasagiline in various formulations (PatelVipulP.DesaiTushar et al., 2013), (Cen Junda, 2011), (Fernández et al., 2009).

Safety And Hazards

This involves a review of the safety and hazards associated with the compound, including its toxicity, potential side effects, and any precautions that need to be taken when handling it.

Future Directions

This involves a discussion of potential future research directions, including any unanswered questions about the compound and potential applications that have not yet been fully explored.

properties

IUPAC Name |

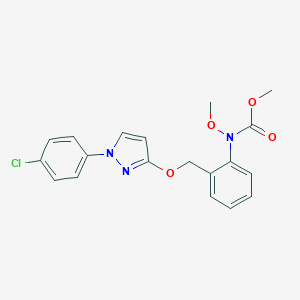

methanesulfonic acid;(1S)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N.CH4O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-5(2,3)4/h1,3-6,12-13H,7-9H2;1H3,(H,2,3,4)/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBJJCWRXSVHOQ-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)O.C#CCN[C@H]1CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30586584 | |

| Record name | Methanesulfonic acid--(1S)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Rasagiline Mesylate | |

CAS RN |

202464-89-9, 202464-88-8 | |

| Record name | Methanesulfonic acid--(1S)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RASAGILINE MESYLATE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9GJ62AS2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128439.png)